![molecular formula C5H11I B3029301 1-Iodo-2-methylbutane CAS No. 616-14-8](/img/structure/B3029301.png)
1-Iodo-2-methylbutane
Overview
Description
1-Iodo-2-methylbutane, also known as Butane, 1-iodo, 2-methyl-, is a chemical compound with the formula C5H11I . It has a molecular weight of 198.0453 . It is also known by other names such as 1-Iod-2-methylbutan in German, 1-Iodo-2-méthylbutane in French .
Synthesis Analysis
(S)- (+)-1-Iodo-2-methylbutane may be used in the synthesis of 4′-trimethylenebis (1-methyl-1- (2-methylbutyl)piperidinium) cation (TMBP 2+), to be used as a structure-directing agent (SDA) during the synthesis of high-silica porous silicates .Molecular Structure Analysis
The molecular structure of 1-Iodo-2-methylbutane consists of 5 carbon atoms, 11 hydrogen atoms, and 1 iodine atom . The structure can be represented as C2H5CH(CH3)CH2I .Chemical Reactions Analysis
The reaction of ®-1-iodo-2-methylbutane with hydroxide ion forms an alcohol without breaking any bonds to the asymmetric center . It may also be used in the synthesis of C6 acyl side chain of zaragozic acid A .Physical And Chemical Properties Analysis
1-Iodo-2-methylbutane is a flammable liquid with a boiling point of 146.6±8.0 °C at 760 mmHg . It has a density of 1.5±0.1 g/cm3 and a vapour pressure of 5.8±0.3 mmHg at 25°C . The compound has an enthalpy of vaporization of 36.8±3.0 kJ/mol .Scientific Research Applications
Chemical Synthesis
This compound is used in chemical synthesis. It can be used as a starting material or intermediate in the synthesis of other chemical compounds .
Chromatography
1-Iodo-2-methylbutane is used in chromatography, a laboratory technique for the separation of mixtures. It can be used as a reference compound in gas chromatography .
Material Science
In material science, 1-Iodo-2-methylbutane can be used in the development of new materials or in the study of the properties of existing materials .
Analytical Chemistry
This compound is used in analytical chemistry, where it can serve as a standard or reagent in various analytical techniques .
Life Science Research
In life science research, 1-Iodo-2-methylbutane can be used in the study of biological systems or processes .
Mechanism of Action
Target of Action
1-Iodo-2-methylbutane, with the molecular formula C5H11I , is a halogenated alkane. Its primary targets are organic compounds with active sites that can undergo nucleophilic substitution or elimination reactions .
Mode of Action
1-Iodo-2-methylbutane can participate in nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions . In a nucleophilic substitution reaction, the iodine atom, being a good leaving group, is replaced by a nucleophile. In an elimination reaction, the iodine atom and a proton from a β-carbon are removed, forming a double bond .
Safety and Hazards
1-Iodo-2-methylbutane is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using personal protective equipment .
properties
IUPAC Name |
1-iodo-2-methylbutane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBHXHXNWHTGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951928 | |
Record name | 1-Iodo-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2-methylbutane | |
CAS RN |
29394-58-9, 616-14-8 | |
Record name | (S)-(+)-1-Iodo-2-methylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029394589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Iodo-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-1-Iodo-2-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Iodo-2-methylbutane (stabilized with Copper chip) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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